molecular formula C32H35N5O B12206548 2-Methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

2-Methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12206548
M. Wt: 505.7 g/mol
InChI Key: XSXFIBMYTBQQFE-UHFFFAOYSA-N
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Description

2-Methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with various functional groups, including a naphthalen-1-yloxyethyl group, a piperazin-1-yl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: The core structure can be synthesized by reacting appropriate pyrazole and pyrimidine precursors under controlled conditions. This step often involves cyclization reactions facilitated by catalysts or specific reaction conditions.

    Substitution Reactions: The introduction of the naphthalen-1-yloxyethyl group and the piperazin-1-yl group is achieved through substitution reactions. These reactions may require the use of reagents such as alkyl halides and bases to facilitate the substitution process.

    Final Functionalization: The phenyl and propyl groups are introduced in the final steps through additional substitution or coupling reactions. These steps may involve the use of palladium-catalyzed cross-coupling reactions or other similar methodologies.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, bases, and catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

2-Methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects through the following pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is unique due to its combination of functional groups and its potential biological activity. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

2-Methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention due to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C32H35N5OC_{32}H_{35}N_5O with a molecular weight of 505.7 g/mol. Its IUPAC name is 2-methyl-7-[4-(2-naphthalen-1-yloxyethyl)piperazin-1-yl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine. The structure features a pyrazolo[1,5-a]pyrimidine core with various functional groups that enhance its biological activity.

PropertyValue
Molecular FormulaC32H35N5O
Molecular Weight505.7 g/mol
IUPAC Name2-methyl-7-[4-(2-naphthalen-1-yloxyethyl)piperazin-1-yl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
InChI KeyXSXFIBMYTBQQFE-UHFFFAOYSA-N

Biological Activities

The biological activities of this compound are diverse and include:

1. Anti-inflammatory Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives possess significant anti-inflammatory properties. For example, compounds similar to this structure have been shown to selectively inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. Studies have demonstrated that specific derivatives exhibit superior edema inhibition compared to traditional anti-inflammatory drugs like celecoxib .

2. Antimicrobial Activity
The compound has shown promising results in antimicrobial assays against various bacterial strains. Pyrazole derivatives have been tested for their efficacy against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones in comparison to standard antibiotics .

3. Anticancer Potential
Preliminary studies suggest that compounds within this class may induce apoptosis in cancer cells through various mechanisms, including receptor modulation and enzyme inhibition. The ability to interact with specific molecular targets makes these compounds potential candidates for further development as anticancer agents .

4. Neuroprotective Effects
Some studies have indicated that pyrazolo[1,5-a]pyrimidines could provide neuroprotective benefits by modulating neurotransmitter systems or inhibiting neuroinflammatory pathways . This activity is particularly relevant for conditions such as Alzheimer's disease.

The mechanism of action for this compound involves several pathways:

Receptor Binding: The compound may bind to specific receptors (e.g., COX enzymes), altering their activity and influencing downstream signaling pathways.

Enzyme Inhibition: It can inhibit various enzymes involved in inflammatory processes or metabolic pathways, leading to reduced inflammation or altered cell proliferation.

Molecular Docking Studies: Computational studies have suggested that the compound can effectively dock with target proteins, influencing their function and stability .

Case Studies

Several case studies highlight the biological activity of similar pyrazolo compounds:

Case Study 1: A series of pyrazole derivatives were synthesized and evaluated for COX inhibition. Compounds demonstrated selective COX-2 inhibition with IC50 values significantly lower than traditional NSAIDs .

Case Study 2: A study investigating the antimicrobial properties of pyrazole derivatives showed that certain compounds exhibited potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting their potential as new therapeutic agents .

Properties

Molecular Formula

C32H35N5O

Molecular Weight

505.7 g/mol

IUPAC Name

2-methyl-7-[4-(2-naphthalen-1-yloxyethyl)piperazin-1-yl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C32H35N5O/c1-3-10-27-23-30(37-32(33-27)31(24(2)34-37)26-12-5-4-6-13-26)36-19-17-35(18-20-36)21-22-38-29-16-9-14-25-11-7-8-15-28(25)29/h4-9,11-16,23H,3,10,17-22H2,1-2H3

InChI Key

XSXFIBMYTBQQFE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCOC4=CC=CC5=CC=CC=C54)C)C6=CC=CC=C6

Origin of Product

United States

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